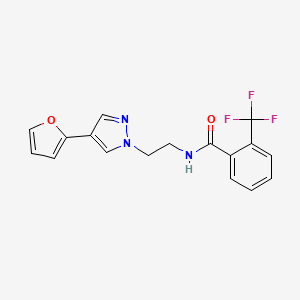

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl-substituted aromatic core linked to a pyrazole-furan hybrid moiety via an ethyl spacer.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)14-5-2-1-4-13(14)16(24)21-7-8-23-11-12(10-22-23)15-6-3-9-25-15/h1-6,9-11H,7-8H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVMJYBAXSJIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is typically carried out in an acidic or basic medium, depending on the specific reagents used.

Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using a furan-containing precursor.

Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting a trifluoromethyl-substituted benzoyl chloride with an amine. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Final Coupling: The final step involves coupling the pyrazole-furan intermediate with the benzamide moiety. This can be achieved through a nucleophilic substitution reaction, where the amine group of the pyrazole-furan intermediate attacks the carbonyl carbon of the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide serves as a scaffold for the development of novel pharmaceuticals. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Mechanism of Action : The compound may act by binding to specific enzymes or receptors, inhibiting their activity. The furan and pyrazole rings can interact with active sites, while the trifluoromethyl group may participate in hydrophobic interactions.

Potential Therapeutic Areas :

- Anti-inflammatory : Similar compounds have shown promise in modulating inflammatory pathways.

- Antimicrobial : Research indicates significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

This compound can be utilized as an intermediate in synthesizing more complex molecules. The presence of multiple functional groups allows it to participate in various organic reactions, including:

- Coupling Reactions : It can be involved in Suzuki or Heck coupling to form larger frameworks.

- Functional Group Transformations : The trifluoromethyl group can be modified to introduce other functionalities.

Material Science

This compound may also find applications in developing new materials with specific electronic or optical properties. Its unique structure can contribute to the design of advanced materials for sensors or electronic devices.

Antimicrobial Activity

A study demonstrated that derivatives containing furan and pyrazole rings exhibited significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its effectiveness as an antimicrobial agent.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | [Source] |

| Similar Pyrazole Derivatives | Antifungal | [Source] |

Anti-inflammatory Effects

Preliminary studies suggest that this compound could possess anti-inflammatory properties through enzyme inhibition related to inflammatory pathways. Further research is necessary to elucidate its full therapeutic potential.

Clinical Trials

Compounds with similar structures have entered clinical trials targeting specific cancers, showcasing their potential as therapeutic agents. These trials emphasize the importance of structural modifications in enhancing efficacy and reducing side effects.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings can participate in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Key Observations:

Trifluoromethyl Group: Present in both the target compound and flutolanil, this group is associated with enhanced chemical stability and bioavailability.

Heterocyclic Moieties: The target compound’s pyrazole-furan system contrasts with the thiophenyl group in compounds 3a and 3b. The piperazine linker in 3a/b introduces basicity and flexibility, which are critical for receptor-ligand interactions. The target compound’s rigid ethyl-pyrazole linker may favor different binding modes .

Linker Flexibility : The ethoxyethyl spacer in 3a/b allows conformational adaptability, whereas the target compound’s shorter ethyl spacer may restrict rotational freedom, impacting steric interactions.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and a trifluoromethyl group attached to a benzamide structure. Its molecular formula is with a molecular weight of approximately 385.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : IC values around 3.79 µM.

- SF-268 (brain cancer) : IC values around 12.50 µM.

- NCI-H460 (lung cancer) : IC values around 42.30 µM .

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound's structural features indicate potential antimicrobial properties. It has been noted that compounds with similar structures exhibit activity against Staphylococcus aureus and Escherichia coli, which are significant pathogens in clinical settings. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving cellular uptake and bioavailability. Additionally, the furan and pyrazole rings may contribute to specific interactions with target proteins, enhancing efficacy against particular diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Cytotoxicity Studies : A series of pyrazole derivatives were tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

- In Vivo Studies : In animal models, compounds with similar structures have shown significant tumor reduction rates when administered at specific dosages, indicating their potential as therapeutic agents .

- Mechanism Exploration : Research has indicated that some pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as Aurora-A kinase, with IC values as low as 0.067 µM .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC Values |

|---|---|---|

| Anticancer | MCF7 | 3.79 µM |

| SF-268 | 12.50 µM | |

| NCI-H460 | 42.30 µM | |

| Antimicrobial | Staphylococcus aureus | Active |

| Escherichia coli | Active |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, and how can yield and purity be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or thermal conditions (e.g., acetic acid reflux) .

- Amide coupling : Reaction of the pyrazole-ethylamine intermediate with 2-(trifluoromethyl)benzoyl chloride using coupling agents like HATU or EDCI in dichloromethane or DMF .

- Optimization : Use column chromatography for purification and monitor reactions via TLC. Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to enhance purity. Continuous flow chemistry may improve scalability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons in the furan (δ 6.3–7.5 ppm), pyrazole (δ 7.8–8.2 ppm), and benzamide (δ 7.5–8.0 ppm) regions. Ethylene linker protons appear as triplets (δ 3.5–4.5 ppm) .

- ¹³C NMR : Trifluoromethyl carbon at δ 120–125 ppm (quartet due to J coupling with fluorine) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (expected [M+H]+ ~ 406.3 g/mol) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The -CF₃ group increases logP by ~1.0 unit compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask or HPLC methods) .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism; assess using liver microsomes and LC-MS metabolite profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer :

- Comparative assays : Test the compound and analogs (e.g., trifluoromethoxy vs. trifluoromethyl derivatives) under identical conditions (e.g., IC₅₀ in kinase inhibition assays) .

- Structural analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., -CF₃ vs. -OCH₃) with binding affinity to targets like RET kinase .

- Data normalization : Account for batch-to-batch variability in compound purity via HPLC-UV (>95% purity threshold) .

Q. What computational strategies predict the compound’s interaction with biological targets, and how can they guide experimental design?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR or VEGFR2) using AMBER or GROMACS. Focus on hydrogen bonding (pyrazole N-H with kinase backbone) and hydrophobic interactions (CF₃ group with pocket residues) .

- QSAR modeling : Train models using datasets of pyrazole derivatives’ IC₅₀ values. Descriptors like polar surface area and molar refractivity improve predictive accuracy .

Q. What are the key challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

- Methodological Answer :

- Reaction scalability : Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., amide coupling) and improve reproducibility .

- Purification bottlenecks : Use preparative HPLC with C18 columns for high-purity batches (>98%). Optimize gradient elution (e.g., 30%–70% acetonitrile in water) .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via stability-indicating HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.